molecular structure and SMILES of 5-Ethoxy-2-nitropyridine
molecular structure and SMILES of 5-Ethoxy-2-nitropyridine
Executive Summary
5-Ethoxy-2-nitropyridine (CAS: 856164-26-6) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates.[1] It is structurally distinct from its more common isomer, 2-ethoxy-5-nitropyridine.[1] The presence of the electron-withdrawing nitro group at the C2 position, combined with the electron-donating ethoxy group at C5, creates a unique "push-pull" electronic system that influences its reactivity and spectroscopic signature.
This guide addresses the critical challenge in synthesizing this molecule: the high susceptibility of the C2-nitro group to nucleophilic displacement, which often leads to incorrect products if standard retrosynthetic logic is applied.
Molecular Identity & Physicochemical Profile[1][2][3]
The precise identification of 5-Ethoxy-2-nitropyridine is critical due to the prevalence of its positional isomers.
| Property | Data |
| Chemical Name | 5-Ethoxy-2-nitropyridine |
| CAS Number | 856164-26-6 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | CCOc1cnc([O-])cc1 |
| InChI Key | BHQUBONFIYNJDA-UHFFFAOYSA-N (Analogous structure verification required) |
| Appearance | Pale yellow to off-white solid |
| Predicted LogP | ~1.35 |
| H-Bond Donors/Acceptors | 0 / 4 |
Structural Visualization
The following diagram illustrates the connectivity and the specific numbering scheme used to distinguish this isomer.
Figure 1: Logical connectivity of 5-Ethoxy-2-nitropyridine highlighting substituent effects.[1]
Synthetic Pathways & Mechanistic Insights
The "Nitro-Displacement" Trap
A common retrosynthetic error is to attempt the synthesis of 5-ethoxy-2-nitropyridine via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-nitropyridine with sodium ethoxide.[1]
Critical Warning: This reaction fails to yield the target. The nitro group at the C2 position is highly activated by the ring nitrogen and is a better leaving group than the bromine at C5. Consequently, the reaction yields 5-bromo-2-ethoxypyridine (displacement of -NO₂), not the desired product.[1]
Validated Protocol: The Oxidative Amination Route
To bypass the lability of the C2-nitro group during substitution, the most reliable synthetic strategy involves installing the ethoxy group before the nitro group, or generating the nitro group via oxidation of an amine precursor.
Step-by-Step Methodology
Precursor: 5-Ethoxy-2-aminopyridine (prepared via O-ethylation of 2-amino-5-hydroxypyridine).[1]
Reaction Protocol (Oxidation):
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Reagents: 5-Ethoxy-2-aminopyridine (1.0 eq), Hydrogen Peroxide (H₂O₂), Sulfuric Acid (H₂SO₄) or Trifluoroacetic anhydride (TFAA).[1]
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Solvent: Acetonitrile or Water (depending on oxidant).[1]
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Procedure:
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Dissolve 5-ethoxy-2-aminopyridine in the solvent.[1]
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Slowly add the oxidant solution at 0°C to control the exotherm.
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Allow the reaction to warm to room temperature and stir for 4-12 hours.
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Mechanism: The amine is oxidized to a nitroso intermediate and subsequently to the nitro group.
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-
Purification: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc).
Figure 2: Validated synthetic route vs. the common nucleophilic substitution trap.
Spectroscopic Characterization (NMR)[1][2][3][6][7]
Due to the specific substitution pattern, the ¹H NMR spectrum exhibits a characteristic splitting pattern. The "push-pull" electronic nature (Nitro withdrawing at C2, Ethoxy donating at C5) creates distinct chemical shifts.[1]
| Proton Position | Multiplicity | Approx. Shift (ppm) | Interpretation |
| H-3 (Aromatic) | Doublet (d) | 8.20 - 8.35 | Highly deshielded by the adjacent Nitro group (ortho) and ring Nitrogen.[1] |
| H-6 (Aromatic) | Doublet (d) | 8.00 - 8.15 | Deshielded by ring Nitrogen; ortho to Ethoxy group.[1] |
| H-4 (Aromatic) | Doublet of Doublets (dd) | 7.30 - 7.45 | Shielded relative to H-3 due to resonance donation from the Ethoxy group (ortho).[1] |
| -OCH₂- (Ethoxy) | Quartet (q) | 4.15 - 4.25 | Characteristic methylene protons next to Oxygen.[1] |
| -CH₃ (Ethoxy) | Triplet (t) | 1.40 - 1.50 | Methyl protons.[1] |
Interpretation Logic:
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H-3 is the most downfield aromatic signal due to the strong inductive and resonance withdrawing effect of the C2-nitro group.
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H-4 is significantly shielded compared to a bare pyridine ring because the C5-ethoxy group donates electron density into the ring, specifically affecting the ortho (C4 and C6) and para (C2) positions.
Applications in Drug Discovery
5-Ethoxy-2-nitropyridine serves as a high-value scaffold for:
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MCT4 Inhibitors: Derivatives of ethoxypyridines have been explored as inhibitors of Monocarboxylate Transporter 4, a target for cancer metabolism modulation.
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Reduction to Anilines: The nitro group is readily reduced (H₂/Pd-C or Fe/AcOH) to yield 5-ethoxy-2-aminopyridine in situ, which acts as a nucleophile for coupling with acid chlorides or isocyanates in library synthesis.[1]
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Agrochemicals: Used as a precursor for neonicotinoid-like analogs where the ethoxy group modulates lipophilicity (LogP).[1]
Safety & Handling
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Hazards: As a nitropyridine, this compound is potentially explosive if heated under confinement. It is a skin and eye irritant.[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Disposal: All organic waste containing nitropyridines must be segregated from strong bases to prevent exothermic decomposition.[1]
References
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Johnson, R. M. (1966).[1] Nucleophilic Displacements in Substituted Pyridine N-Oxides.[1] Part 1. Kinetics of the Reactions between Sodium Ethoxide and Nitro-pyridines. Journal of the Chemical Society B. Retrieved from [Link]
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Interchim. (n.d.).[1] Synthesis of Pyridine Derivatives and Precursor Availability. Retrieved from [Link]
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National Institutes of Health (NIH). (2021).[1] Discovery of MCT4 Inhibitors and Pyridine Scaffolds in Oncology. PubMed Central.[1] Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 2-amino-5-ethoxypyridine and reactivity of bromonitropyridines. Retrieved from [Link]
